

In-Depth Technical Guide to MMV1634566: A Novel Antimalarial Agent

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Compound of Interest					
Compound Name:	MMV1634566				
Cat. No.:	B15581491	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMV1634566 is a potent antimalarial compound belonging to the pyrazolopyridine 4-carboxamide class. This document provides a comprehensive technical overview of MMV1634566, including its chemical and physical properties, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action. Resistance to MMV1634566 is associated with the Plasmodium falciparum ABC transporter ABCI3, highlighting a key area of investigation for the development of durable antimalarial therapies. This guide is intended to serve as a core resource for researchers engaged in antimalarial drug discovery and development.

Chemical and Physical Properties

MMV1634566 is a synthetic compound identified through high-throughput screening against the asexual stage of Plasmodium falciparum. While a specific CAS number is not publicly available at the time of this writing, its fundamental properties have been characterized.

Table 1: Physicochemical Properties of MMV1634566



Property	Value	Source
Molecular Formula	C22H25N5O2	[1]
Molecular Weight	391.47 g/mol	[1]
Appearance	Solid	[1]
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1]

Biological Activity

MMV1634566 demonstrates potent activity against Plasmodium falciparum and exhibits cytotoxicity at higher concentrations.

Table 2: In Vitro Biological Activity of MMV1634566

Assay	Cell Line/Strain	Value	Conditions	Source
Antimalarial Activity (EC50)	P. falciparum 3D7	0.016 μΜ	72 hours	[1]
Cytotoxicity (CC ₅₀)	HepG2	4.81 μΜ	48 hours	[1]

Experimental Protocols

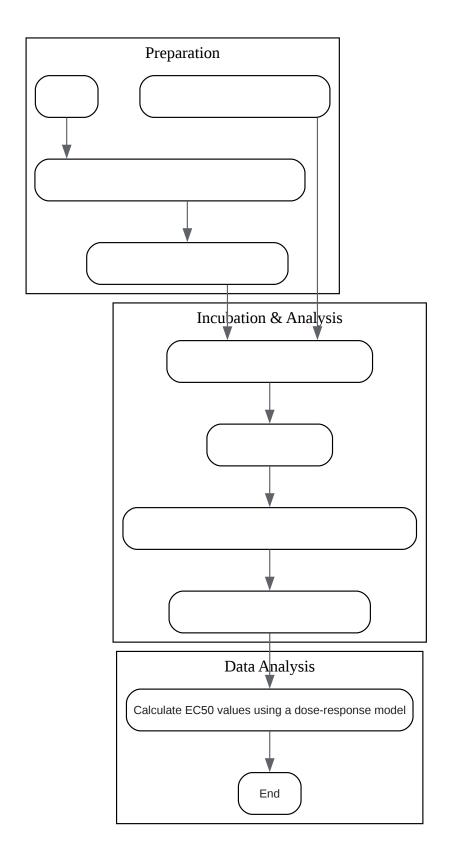
The following protocols are based on methodologies reported in the primary literature for the characterization of **MMV1634566** and related compounds.

In Vitro Antimalarial Activity Assay

This protocol is used to determine the 50% effective concentration (EC₅₀) of a compound against the asexual blood stages of P. falciparum.



Experimental Workflow for In Vitro Antimalarial Assay



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Caption: Workflow for determining the in vitro antimalarial activity of MMV1634566.

Methodology:

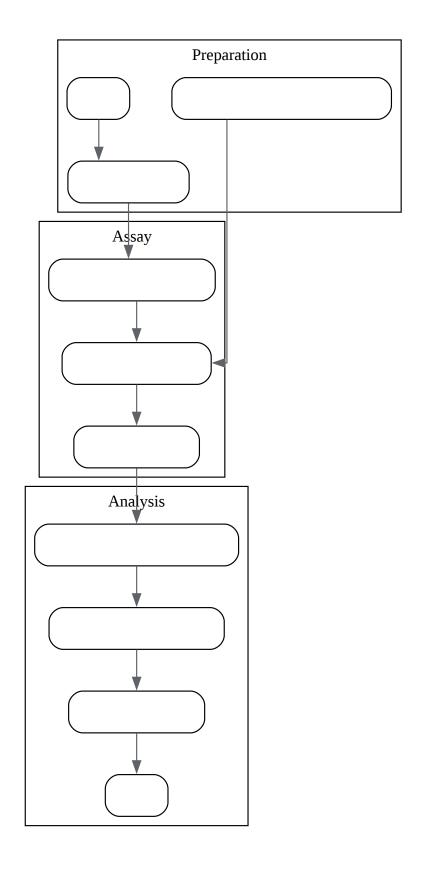
- Compound Preparation: Serially dilute MMV1634566 in DMSO to achieve a range of concentrations for dose-response analysis.
- Parasite Culture: Maintain P. falciparum (e.g., 3D7 strain) in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Synchronize the culture to the ring stage.
- Assay Setup: Dispense the diluted compound into 384-well black, clear-bottom plates. Add
 the synchronized parasite culture (at approximately 0.5% parasitemia and 2% hematocrit) to
 the wells.
- Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
- Quantification of Parasite Growth: Lyse the red blood cells and stain the parasite DNA using a fluorescent dye such as SYBR Green I.
- Data Analysis: Measure fluorescence intensity using a plate reader. Calculate the EC₅₀ value by fitting the dose-response data to a four-parameter logistic model.

In Vitro Cytotoxicity Assay

This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of a compound against a mammalian cell line.

Experimental Workflow for In Vitro Cytotoxicity Assay





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Caption: Workflow for determining the in vitro cytotoxicity of MMV1634566.



Methodology:

- Cell Culture: Culture human hepatoma (HepG2) cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Assay Setup: Seed the HepG2 cells into 96-well plates and allow them to adhere overnight.
- Compound Addition: Add serial dilutions of MMV1634566 to the cells.
- Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Viability Assessment: Add a cell viability reagent, such as resazurin, and incubate for a further 2-4 hours.
- Data Analysis: Measure the fluorescence or absorbance, which is proportional to the number of viable cells. Calculate the CC₅₀ value from the dose-response curve.

Mechanism of Action and Resistance

The primary mechanism of resistance to **MMV1634566** has been linked to the P. falciparum ATP-binding cassette (ABC) transporter, ABCI3.[2] Studies have shown that parasites with mutations or amplifications in the gene encoding ABCI3 exhibit decreased susceptibility to **MMV1634566**.[2]

Proposed Signaling Pathway and Mechanism of Action





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Caption: Proposed mechanism of **MMV1634566** action and resistance via the ABCI3 transporter.

The precise substrate and function of ABCI3 are still under investigation, but it is hypothesized to be involved in the transport of **MMV1634566** or a related metabolite into or within the parasite. Alterations in ABCI3 likely reduce the effective intracellular concentration of the compound, leading to a resistant phenotype.

Conclusion

MMV1634566 is a promising antimalarial lead compound with potent activity against P. falciparum. Its development and the study of its resistance mechanism provide valuable insights into novel antimalarial drug targets and the role of ABC transporters in drug resistance. Further optimization of the pyrazolopyridine 4-carboxamide scaffold to improve metabolic stability and mitigate resistance potential will be crucial for its advancement as a clinical candidate. This technical guide provides a foundational resource for researchers contributing to these efforts.

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References

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